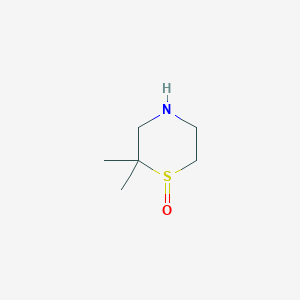
(2-methoxy-5-methylphenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxy-5-methylphenyl)methanethiol is an organic compound with the molecular formula C9H12OS. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a methanethiol group (-CH2SH) at the para position relative to the methoxy group. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-5-methylphenyl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Thioether Formation: The primary alcohol is then converted to a thiol group through a substitution reaction with a thiolating agent like thionyl chloride (SOCl2) followed by treatment with hydrogen sulfide (H2S).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride (NaBH4).
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), hydrogen sulfide (H2S)
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(2-methoxy-5-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing biomolecules and their interactions.
Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting sulfur-containing functional groups.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-methoxy-5-methylphenyl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
- (2-methoxyphenyl)methanethiol
- (2-methylphenyl)methanethiol
- (2-methoxy-5-ethylphenyl)methanethiol
Comparison:
- (2-methoxy-5-methylphenyl)methanethiol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
- (2-methoxyphenyl)methanethiol lacks the methyl group, which may result in different reactivity and binding properties.
- (2-methylphenyl)methanethiol lacks the methoxy group, affecting its solubility and interaction with other molecules.
- (2-methoxy-5-ethylphenyl)methanethiol has an ethyl group instead of a methyl group, which can alter its steric and electronic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1016761-53-7 |
|---|---|
Formule moléculaire |
C9H12OS |
Poids moléculaire |
168.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)

